strontium;dioxido(oxo)silane

Description

Overview of Strontium Silicate (B1173343) (SrSiO₃) Chemistry and Structure

The fundamental chemical composition of strontium silicate is represented by the formula SrSiO₃. ontosight.ai It is typically synthesized through methods such as solid-state reactions, where strontium oxide (SrO) and silicon dioxide (SiO₂) are calcined at elevated temperatures. jamgroupco.comchemicalbook.com Other synthesis techniques include sol-gel processes, precipitation, and hydrothermal methods. irancelestite.com

Strontium silicate is known to exist in several polymorphic forms, meaning it can adopt different crystal structures. The atmospheric-pressure phase, α-SrSiO₃, possesses a monoclinic crystal structure. chemicalbook.comiucr.org High-pressure studies have revealed the existence of other polymorphs, including triclinic (δ-SrSiO₃) and another monoclinic (δ'-SrSiO₃) form. iucr.orggeoscienceworld.org At even higher pressures, a cubic perovskite structure has been identified. geoscienceworld.orgpsu.edu The α-SrSiO₃ structure is characterized by the presence of (Si₃O₉)⁶⁻ rings formed by three corner-sharing SiO₄ tetrahedra. iucr.org

Table 1: Crystallographic Data of Strontium Silicate (SrSiO₃) Polymorphs

| Polymorph | Crystal System | Space Group | Lattice Parameters (Å, °) |

| α-SrSiO₃ | Monoclinic | C2 | a = 12.323, b = 7.139, c = 10.873, β = 111.58 |

| δ-SrSiO₃ | Triclinic | P1 | a = 6.874, b = 6.894, c = 9.717, α = 85.01, β = 110.57, γ = 104.01 |

| δ'-SrSiO₃ | Monoclinic | P2₁/c | a = 7.452, b = 6.066, c = 13.479, β = 117.09 |

| Cubic Perovskite | Cubic | Not specified | Not specified |

Data sourced from Machida et al. (1982). iucr.org

Historical Trajectory and Contemporary Relevance in Advanced Materials Science

The study of strontium silicate dates back to early investigations of silicate systems. Eskola's work on the SrO-SiO₂ system laid some of the foundational knowledge. nist.govrruff.info Early research focused on understanding its fundamental properties and phase relationships. nist.gov The synthesis and characterization of its various forms, including hydrated and anhydrous versions, have been subjects of study for decades. nist.gov

In recent years, research into strontium silicate has intensified, driven by its potential in a wide array of advanced applications. irancelestite.com Its utility has expanded significantly beyond its traditional use in ceramics and glasses. irancelestite.comjamgroupco.com

Table 2: Key Historical Developments in Strontium Silicate Research

| Year | Development | Key Finding/Contribution | Reference |

| 1922 | Thermal Study | Investigation of the SrO-SiO₂ system. | Eskola rruff.info |

| 1947 | Hydrothermal Synthesis | Preparation of various hydrated strontium silicates. | McMurdie nist.gov |

| 1970 | High-Pressure Polymorphs | Identification of two high-pressure forms of SrSiO₃. | Shimizu et al. iucr.org |

| 1982 | Structural Analysis | Detailed structure determination of α-, δ-, and δ'-SrSiO₃. | Machida et al. iucr.org |

The contemporary relevance of strontium silicate is most prominent in two key areas: luminescent materials and bioactive ceramics.

Luminescent Materials: Strontium silicate, when doped with rare-earth elements like europium (Eu²⁺, Eu³⁺), terbium (Tb³⁺), or samarium (Sm³⁺), exhibits excellent phosphorescent properties. bohrium.comcurtin.edu.auresearchgate.netresearchgate.net These phosphors are crucial components in white light-emitting diodes (WLEDs), where they can efficiently convert blue or UV light into other colors, enabling the production of high-quality white light. bohrium.combohrium.com Research has focused on enhancing the luminescence intensity and color purity of these materials for improved WLED performance. bohrium.com

Bioactive Materials: Strontium-containing bioactive materials, including strontium silicate, have shown significant promise in biomedical applications, particularly for bone tissue engineering and repair. nih.govresearchgate.netaccscience.comnih.gov Strontium is known to play a role in bone metabolism, potentially stimulating bone formation and inhibiting bone resorption. nih.govceramic-science.comfrontiersin.org Strontium-substituted calcium silicate ceramics have demonstrated the ability to promote the growth and differentiation of bone cells and enhance angiogenesis (the formation of new blood vessels), which is critical for bone regeneration. nih.govresearchgate.net These bioceramics are being developed for use in bone grafts, coatings for orthopedic implants, and bone cements. researchgate.netaccscience.comresearchgate.net

Other Applications: Strontium silicate is also utilized in the production of specialized glasses and as a component in thermal control coatings for spacecraft, where it helps to improve reflectance in the near-infrared spectrum. ontosight.aipsu.eduresearchgate.net Its high-temperature stability also makes it a candidate for use as a refractory material. jamgroupco.com

Table 3: Contemporary Applications of Strontium Silicate (SrSiO₃)

| Application Area | Specific Use | Key Property |

| Luminescent Materials | Phosphors for White LEDs | Efficient light conversion, tunable emission color |

| Bioactive Materials | Bone grafts, implant coatings, bone cements | Biocompatibility, osteogenesis promotion, angiogenesis stimulation |

| Ceramics and Glasses | Raw material for specialty products | High melting point, thermal stability |

| Aerospace | Thermal control coatings | High near-infrared reflectance |

Properties

IUPAC Name |

strontium;dioxido(oxo)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/O3Si.Sr/c1-4(2)3;/q-2;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQXISIULMTHLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

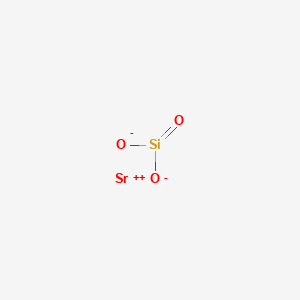

[O-][Si](=O)[O-].[Sr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SrSiO3, O3SiSr | |

| Record name | Strontium silicate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/w/index.php?title=Strontium_silicate&action=edit&redlink=1 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065470 | |

| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13451-00-8 | |

| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid (H2SiO3), strontium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Strontium silicate(1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.274 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Strontium Silicates

High-Temperature Synthesis Routes for Crystalline Strontium Silicates

High-temperature synthesis is essential for overcoming the activation energy barriers required for the formation of stable crystalline strontium silicate (B1173343) structures. These methods typically involve the intimate mixing of precursors and subsequent heat treatment at elevated temperatures.

The solid-state reaction, often referred to as the ceramic method, is a conventional and widely used approach for synthesizing strontium silicates. This method relies on the thermal diffusion of ions between solid reactants to form the desired product.

Conventional solid-state synthesis involves the direct reaction of solid precursors at high temperatures. The process typically includes mixing, grinding, and calcining the raw materials to ensure a complete reaction and a homogeneous product. Common precursors for strontium silicate synthesis are strontium carbonate (SrCO₃) and silicon dioxide (SiO₂) researchgate.nettaylorandfrancis.com.

The general reaction is as follows: SrCO₃ + SiO₂ → SrSiO₃ + CO₂

The reaction kinetics are influenced by factors such as particle size, mixing homogeneity, and the temperature and duration of the heat treatment taylorandfrancis.com. To ensure complete reaction, the mixture is often pelletized to increase the contact area between the reactants and subjected to multiple cycles of grinding and firing taylorandfrancis.com. Sintering temperatures for this reaction can vary, with studies reporting successful synthesis at temperatures ranging from 850 °C to 1150 °C for several hours researchgate.net.

Table 1: Parameters for Conventional Solid-State Synthesis of SrSiO₃

| Precursor 1 | Precursor 2 | Sintering Temperature (°C) | Duration (hours) | Reference |

|---|---|---|---|---|

| Strontium Carbonate (SrCO₃) | Silicon Dioxide (SiO₂) | 850 | 3 | researchgate.net |

| Strontium Carbonate (SrCO₃) | Silicon Dioxide (SiO₂) | 1000 | 3 | researchgate.net |

| Strontium Carbonate (SrCO₃) | Silicon Dioxide (SiO₂) | 1150 | 3 | researchgate.net |

To overcome the kinetic limitations of conventional solid-state reactions, such as slow diffusion rates and the need for high temperatures, accelerated methods have been developed. Molten salt synthesis (MSS) is a prominent example, where a molten salt is used as a flux to facilitate the reaction between precursors at lower temperatures researchgate.netresearchgate.netzkg.de. The molten salt acts as a solvent, increasing the diffusion of reactants and promoting the formation of the desired product phase researchgate.net.

One study demonstrated the synthesis of SrSiO₃ nanostructures from strontium carbonate and amorphous silicon dioxide at a significantly reduced temperature of 600 °C within 2 hours using an environmentally friendly NaCl–H₂O system researchgate.netresearchgate.net. The presence of NaCl and water vapor was found to be crucial in accelerating the decomposition of SrCO₃ and enhancing the diffusivity of the reactants researchgate.net. The use of a eutectic mixture of salts, such as NaCl-KCl, can further lower the synthesis temperature researchgate.net.

Table 2: Parameters for Molten Salt-Assisted Synthesis of Strontium Silicates

| Precursors | Molten Salt System | Temperature (°C) | Duration (hours) | Product Characteristics | Reference |

|---|---|---|---|---|---|

| SrCO₃, amorphous SiO₂ | NaCl–H₂O(v) | 600 | 2 | SrSiO₃ nanostructures | researchgate.netresearchgate.net |

| SrO₂, TiO₂ (analogy for silicates) | Eutectic NaCl–KCl | 700 | Not Specified | Pure perovskite phase SrTiO₃ | researchgate.net |

High-temperature melting or fusion synthesis involves heating the precursor materials above the melting point of the resulting strontium silicate to form a homogeneous liquid, followed by cooling to crystallize the desired phase researchgate.net. This method can produce highly pure and dense materials. The phase diagram of the SrO-SiO₂ system provides critical information for this process, indicating the melting points of different strontium silicate compounds and the eutectic temperatures researchgate.netiaea.orgsemanticscholar.org. For instance, SrSiO₃ has a congruent melting point of approximately 1580 °C researchgate.netiaea.org.

The process requires specialized high-temperature furnaces and careful control of the cooling rate to influence the microstructure of the final product. Rapid cooling can lead to the formation of amorphous or glassy phases, while slower, controlled cooling promotes the growth of large, well-defined crystals.

Table 3: Melting Points of Compounds in the SrO-SiO₂ System

| Compound | Melting Point (°C) | Reference |

|---|---|---|

| SrSiO₃ | ~1580 | researchgate.netiaea.org |

| Sr₂SiO₄ | ~2325 | researchgate.net |

| Sr₃SiO₅ | ~2170 | researchgate.net |

Combustion synthesis, particularly solution combustion synthesis (SCS), is an effective method for producing fine, homogeneous, and crystalline nanomaterials in a single, rapid step researchgate.net. This technique involves a self-sustaining exothermic reaction between an oxidizer (typically a metal nitrate) and a fuel (an organic compound such as urea (B33335) or glycine) in an aqueous solution researchgate.net.

In the solution combustion synthesis of strontium silicate, strontium nitrate (B79036) (Sr(NO₃)₂) serves as the strontium source and the oxidizer, while a silicon source like tetraethyl orthosilicate (B98303) (TEOS) or fumed silica (B1680970) is used. Urea (CO(NH₂)₂) and glycine (B1666218) (C₂H₅NO₂) are common fuels that also act as complexing agents to ensure a homogeneous mixture of the cations in the solution researchgate.netprimescholars.com.

Upon heating, the solution dehydrates to form a viscous gel, which then ignites and undergoes a rapid, self-sustaining combustion reaction. The large volume of gases produced during the reaction dissipates heat and limits particle growth, resulting in the formation of nanosized powders. The fuel-to-oxidizer ratio is a critical parameter that influences the combustion temperature and, consequently, the properties of the final product, such as crystallinity and particle size primescholars.comresearchgate.netosti.gov. While specific studies detailing the solution combustion synthesis of SrSiO₃ are not as prevalent as for other oxides, the general principles are widely applicable researchgate.net. Research on similar systems, such as strontium aluminates, has shown that a mixture of fuels (e.g., urea and glycine) can lead to higher combustion temperatures and direct formation of the desired crystalline phase rsc.org.

Table 4: Common Precursors in Solution Combustion Synthesis

| Role | Example Compound | Chemical Formula |

|---|---|---|

| Strontium Source & Oxidizer | Strontium Nitrate | Sr(NO₃)₂ |

| Silicon Source | Tetraethyl orthosilicate | Si(OC₂H₅)₄ |

| Fuel | Urea | CO(NH₂)₂ |

| Fuel | Glycine | C₂H₅NO₂ |

Compound Names

| Common Name | IUPAC Name |

| Strontium Silicate | strontium;dioxido(oxo)silane |

| Strontium Carbonate | Strontium carbonate |

| Silicon Dioxide | Silicon dioxide |

| Strontium Nitrate | Strontium nitrate |

| Tetraethyl orthosilicate | Tetraethyl silicate |

| Urea | Urea |

| Glycine | 2-aminoacetic acid |

| Sodium Chloride | Sodium chloride |

| Potassium Chloride | Potassium chloride |

| Strontium Oxide | Strontium oxide |

Combustion Synthesis for Strontium Silicate Nanomaterials

Optimization of Fuel-to-Oxidizer Ratios

In the solution combustion synthesis of strontium silicate, the fuel-to-oxidizer ratio (F/O) is a critical parameter that significantly influences the characteristics of the final product. This ratio, determined from the total oxidizing and reducing valencies of the precursors, dictates the thermochemistry of the reaction, affecting aspects like combustion temperature, gas evolution, and ultimately, the powder's properties. acs.orgresearchgate.net The principles of propellant chemistry are used to calculate this ratio, where metal nitrates (e.g., strontium nitrate) typically act as the oxidizer and organic compounds like urea, glycine, or citric acid serve as the fuel. acs.orgrsc.org

The F/O ratio can be categorized into three conditions:

Fuel-lean (F/O < 1): An excess of oxidizer is present. This over-oxidizing state can lead to lower combustion temperatures as excess oxygen is heated, but it can also ensure the complete combustion of the fuel. researchgate.net

Stoichiometric (F/O = 1): The ideal ratio where the fuel and oxidizer are in perfect balance for complete combustion, theoretically releasing the maximum amount of energy. acs.org

Fuel-rich (F/O > 1): An excess of fuel is present. This condition can lead to incomplete combustion and the presence of residual carbon in the product, but the reducing atmosphere can be beneficial for certain phase formations.

The optimization of this ratio is crucial for controlling the powder's characteristics. Research on similar combustion-synthesized materials has shown that varying the F/O ratio has a direct impact on crystallinity, particle size, morphology, and phase purity. acs.orgresearchgate.net For instance, in the synthesis of ZnO powders, while the desired crystalline phase was formed even under fuel-lean conditions, the morphology of the resulting particles (e.g., hexagonal pyramids, platelets) was systematically altered by changing the urea (fuel) content. researchgate.net Similarly, studies on monticellite (CaMgSiO4) demonstrated that the F/O ratio determines the reaction's thermochemistry, which in turn influences the formation of different phases. acs.org For strontium silicate, achieving a specific crystal structure (e.g., α-SrSiO₃ vs. β-SrSiO₃) or desired particle morphology for biomedical applications necessitates a systematic investigation to find the optimal F/O ratio.

Table 1: Effect of Fuel-to-Oxidizer (F/O) Ratio on Powder Characteristics in Combustion Synthesis

| F/O Ratio Condition | Description | Potential Effects on Strontium Silicate Powder |

|---|---|---|

| Fuel-Lean | Excess oxidizer (e.g., strontium nitrate) | Lower combustion temperature, smaller particle size, potentially higher purity with no residual carbon. |

| Stoichiometric | Ideal balance of fuel and oxidizer | Maximum combustion temperature, potentially higher crystallinity. |

| Fuel-Rich | Excess fuel (e.g., urea, glycine) | Incomplete combustion, potential for carbon impurities, may create a reducing environment favoring specific phases. |

Solution-Based and Low-Temperature Fabrication Strategies

Hydrothermal Synthesis of Hydrated and Anhydrous Strontium Silicates

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. rsc.org This technique is particularly effective for synthesizing silicate compounds, as it allows for precise control over the physicochemical properties and morphology of the final product. researchgate.net

The synthesis is conducted within a sealed, pressure-resistant vessel known as an autoclave. researchgate.net For the preparation of strontium silicates, precursor materials containing strontium (e.g., strontium nitrate, strontium chloride) and silicon (e.g., sodium silicate, tetraethyl orthosilicate) are mixed in an aqueous solution and placed inside the autoclave. The autoclave is then heated to a specific temperature, causing the pressure inside the vessel to increase due to the heating of the aqueous solvent.

Typical conditions for the hydrothermal synthesis of silicates occur in the subcritical region, with temperatures generally ranging from 100°C to 240°C. researchgate.net The pressure within the autoclave is dependent on the temperature and the amount of water used but can reach significant levels. The duration of the hydrothermal treatment is another key parameter, often lasting for several hours to days, to ensure the complete reaction and crystallization of the desired strontium silicate phase. The fill level of the autoclave is also an important safety and process parameter, and it is generally recommended not to exceed a fill coefficient of 0.8 to allow for thermal expansion of the solvent.

Table 2: General Parameters for Autoclave-Mediated Hydrothermal Synthesis

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Temperature | 100°C - 240°C | Influences reaction kinetics and phase of the final product. |

| Pressure | Autogenous (generated by heating) | Affects the solubility of precursors and the stability of crystalline phases. |

| Time | Several hours to days | Determines the extent of reaction, crystal growth, and final morphology. |

| Fill Coefficient | ≤ 0.8 | Ensures safe operation by accommodating solvent expansion at high temperatures. |

The hydrothermal method is exceptionally well-suited for the fabrication of nanomaterials due to the ability to control nucleation and growth processes by adjusting reaction parameters. rsc.org By carefully manipulating factors such as precursor concentration, temperature, reaction time, and the use of structure-directing agents or templates, various strontium silicate nanostructures can be synthesized. rsc.orgdoaj.org

Research on related strontium-containing materials has demonstrated the successful synthesis of nanostructures using this approach. For instance, silicon (Si) and strontium (Sr) co-substituted hydroxyapatite (B223615) nanowires, with diameters of approximately 60 nm and lengths up to 2 μm, have been produced via hydrothermal treatment of strontium-containing calcium silicate precursors. nih.govbioprocess.cn This indicates that a precursor transformation method under hydrothermal conditions can yield well-defined, high-aspect-ratio nanostructures. nih.gov

Furthermore, studies on the synthesis of strontium carbonate (SrCO₃) nanostructures have shown that reagent concentration, reaction time, and temperature are key variables that control the morphology of the final product. doaj.org These findings are directly applicable to the synthesis of strontium silicate nanostructures, where similar parametric control would allow for the targeted formation of nanoparticles, nanowires, nanorods, or other complex morphologies. The ability to produce strontium silicate with a high surface area and controlled morphology at the nanoscale is crucial for applications in areas such as bioactive materials for bone regeneration. nih.govnih.gov

Sol-Gel Processing for Strontium Silicate Materials

The sol-gel process is a wet-chemical technique used for the fabrication of materials, particularly oxides, starting from a chemical solution or "sol." researchgate.net This method offers significant advantages for synthesizing strontium silicate, including high product purity, compositional homogeneity at the molecular level, and low processing temperatures compared to traditional solid-state reaction methods. researchgate.netsci-hub.se The process involves the transition of a system from a liquid sol into a solid "gel" phase.

The synthesis of strontium silicate via the sol-gel method typically employs a silicon alkoxide as the silica precursor and a soluble strontium salt, most commonly strontium nitrate, as the strontium source. researchgate.netsci-hub.se

In a typical procedure, a silicon alkoxide, such as tetraethyl orthosilicate (TEOS), is first hydrolyzed in a solvent like ethanol (B145695) with an acid catalyst (e.g., nitric acid). researchgate.netsci-hub.se This step generates reactive silanol (B1196071) (Si-OH) groups. Following hydrolysis, a solution of strontium nitrate (Sr(NO₃)₂) dissolved in distilled water is added to the sol. sci-hub.se The subsequent condensation reactions between the silanol groups lead to the formation of a cross-linked silica network (Si-O-Si), which traps the strontium ions within the evolving gel structure. The process is generally carried out at moderately elevated temperatures (e.g., 60°C - 80°C) to promote gelation, which can take up to 24 hours. researchgate.netsci-hub.se The resulting wet gel is then dried and subjected to a calcination step at a higher temperature (e.g., 650°C or higher) to remove residual organics and nitrates and to crystallize the strontium silicate phase. researchgate.net

The use of an alkoxide route for the cation source (e.g., calcium methoxyethoxide in related systems) instead of a nitrate has the advantage of not requiring high temperatures to remove potentially toxic nitrate by-products. researchgate.net However, nitrate precursors are widely used due to their high solubility and cost-effectiveness. mdpi.com The choice of precursor route can influence the final properties of the material; for example, using a calcium alkoxide precursor in bioactive glass synthesis has been shown to produce thicker and more homogeneous apatite layers compared to a nitrate precursor. researchgate.net

Table 3: Example Sol-Gel Synthesis Parameters for Strontium-Doped Calcium Silicate

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1. Hydrolysis | TEOS, Ethanol, Nitric Acid; Continuous stirring | To hydrolyze the silicon alkoxide and form reactive silanol groups. sci-hub.se |

| 2. Addition of Sr | Strontium Nitrate (Sr(NO₃)₂), Distilled Water; Stirring | To introduce the strontium precursor into the sol. sci-hub.se |

| 3. Gelation | Maintained at ~80°C for 24 hours | To form a solid, cross-linked gel network. sci-hub.se |

| 4. Drying | ~120°C | To remove the solvent from the wet gel. sci-hub.se |

| 5. Calcination | ≥ 650°C in air | To remove residual nitrates and crystallize the final strontium silicate powder. researchgate.netsci-hub.se |

Low-Temperature Sintering and Xerogel Conversion

The conversion of a strontium silicate xerogel to a crystalline solid is a critical step in the sol-gel synthesis process, which can be achieved through low-temperature sintering. A xerogel is a solid formed from a gel by drying with unhindered shrinkage. The thermal treatment of this xerogel is essential for the removal of residual organic compounds and for the crystallization of the desired strontium silicate phase.

The process begins with the preparation of a sol, which then undergoes gelation. For strontium silicate, this can involve the hydrolysis and condensation of a silicon alkoxide in the presence of a strontium salt. researchgate.net Upon drying, this gel converts into a xerogel. The thermal behavior of this xerogel is then investigated to determine the appropriate sintering temperature.

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are instrumental in understanding the conversion process. For Al2O3/SrCO3 xerogels, for example, distinct stages of mass loss are observed. mdpi.com The initial stage, up to 100°C, corresponds to the removal of adsorbed water. mdpi.com A subsequent mass loss between 180 and 260°C is attributed to the removal of trapped solvent residues and water of hydration within the gel. mdpi.com Further heating leads to the decomposition of organic precursors and the formation of intermediate phases. mdpi.com

For strontium silicate xerogels, an endothermic peak around 650°C has been attributed to the formation of Sr2SiO4. researchgate.netresearchgate.net No significant weight loss is typically observed after this temperature, indicating the completion of the decomposition and the onset of crystallization. researchgate.net The final sintering temperature is chosen to be high enough to ensure the formation of a well-crystallized product but is often significantly lower than that required for traditional solid-state reaction methods. For instance, a crystalline strontium orthosilicate material with an average particle size of 3 μm was obtained at a calcination temperature of 650°C. researchgate.net This ability to achieve crystallization at lower temperatures is a key advantage of the sol-gel and xerogel conversion route. researchgate.net

The table below summarizes the thermal events during the conversion of a xerogel, based on typical observations for similar oxide systems.

| Temperature Range (°C) | Event | Mass Loss |

| < 100 | Removal of adsorbed water | Minor |

| 180 - 260 | Removal of trapped solvents and hydration water | Significant |

| 350 - 480 | Decomposition of organic precursors (e.g., anhydrous strontium acetate) | Significant |

| ~650 | Formation of crystalline strontium silicate (e.g., Sr2SiO4) | Minimal |

| > 650 | Crystallite growth and densification | None |

Precipitation and Co-precipitation Techniques for Strontium Silicate Precursors

Controlled Precipitation from Aqueous Solutions

Controlled precipitation from aqueous solutions is a straightforward and cost-effective method for synthesizing strontium silicate. irancelestite.com This technique involves the reaction of soluble strontium salts with silicate solutions to form an insoluble strontium silicate precipitate. irancelestite.com The control over the particle size and purity of the resulting product is a significant advantage of this method. irancelestite.com

The process is governed by the solubility product (Ksp) of strontium silicate. When the concentrations of strontium ions (Sr²⁺) and silicate ions (SiO₃²⁻) in the solution exceed the Ksp, precipitation occurs. irancelestite.com The rate and characteristics of the precipitate are influenced by several experimental parameters, including pH, temperature, and the concentration of reactants.

The pH of the solution plays a critical role. In the formation of strontium silicate powder in an alkaline solution, a higher pH value leads to a faster hydrolysis rate, which in turn results in the formation of larger particles. researchgate.net Temperature also affects the solubility and reaction kinetics. Adjusting the system's temperature can help maintain ion concentrations below the solubility limit to control the precipitation process. irancelestite.com

The concentration of the precursor solutions is another key factor. High ion concentrations can lead to rapid precipitation and the formation of large, poorly distributed particles, which may negatively impact the properties of the final product. irancelestite.com Therefore, careful control of reactant concentrations is necessary to achieve a desirable particle size and morphology.

The table below outlines the influence of key parameters on the characteristics of strontium silicate synthesized via controlled precipitation.

| Parameter | Effect on Precipitation | Impact on Product Characteristics |

| pH | Higher pH increases the rate of hydrolysis. researchgate.net | Leads to the formation of larger particles. researchgate.net |

| Temperature | Affects the solubility of strontium silicate and reaction kinetics. irancelestite.com | Influences the rate of precipitation and can be used to control crystal formation. irancelestite.com |

| Reactant Concentration | High concentrations can lead to rapid precipitation. irancelestite.com | May result in large and poorly distributed particles. irancelestite.com |

Chemical Deposition Methodologies

Chemical Vapor Deposition (CVD) is a versatile technique for producing thin films and coatings of various materials, including ceramics. mdpi.comrsc.org While specific research on the CVD of strontium silicate is not extensively detailed in the provided search results, the general principles of CVD can be applied to understand its potential for synthesizing this compound. CVD involves the reaction of gaseous precursor compounds on a heated substrate to form a solid thin film. mdpi.com

The key parameters governing the CVD process include the choice of precursors, substrate temperature, pressure within the reaction chamber, and the flow rates of the precursor gases. mdpi.com For the deposition of strontium silicate, suitable precursors would need to be volatile and decompose cleanly at the desired deposition temperature. A potential strontium precursor could be a metal-organic compound like bis(tetramethylheptanedionato) strontium, which has been used for the CVD of other strontium-containing films. researchgate.net A silicon precursor could be a silane (B1218182) or a silicon alkoxide.

The substrate temperature is a critical factor that influences the reaction kinetics and the properties of the deposited film, such as its crystallinity and microstructure. mdpi.com The deposition of ceramic coatings via CVD is typically carried out in a temperature range of 900–1400 °C. mdpi.com

The CVD process can be categorized based on the method used to initiate the chemical reaction, such as thermal CVD, plasma-enhanced CVD (PECVD), or photo-assisted CVD (PACVD). rsc.org In thermal CVD, the reaction is driven by the high temperature of the substrate. This method has the potential to produce high-purity and uniform thin films of strontium silicate.

The table below summarizes the key aspects of the Chemical Vapor Deposition process and their relevance to the synthesis of strontium silicate thin films.

| CVD Parameter | Description | Relevance to Strontium Silicate Synthesis |

| Precursors | Volatile compounds containing the constituent elements of the film. mdpi.com | Strontium-organic and silicon-containing gases would be required. |

| Substrate Temperature | The temperature at which the deposition occurs on the substrate. mdpi.com | Would influence the crystallinity and phase of the strontium silicate film. |

| Pressure | The total pressure within the CVD reactor. mdpi.com | Affects the gas-phase reactions and the deposition rate. |

| Gas Flow Rates | The rate at which precursor and carrier gases are introduced. mdpi.com | Controls the stoichiometry and thickness of the deposited film. |

Mechanochemical Synthesis of Strontium Silicates

Planetary Ball Milling Parameters and Their Influence on Synthesis

Mechanochemical synthesis utilizing a high-energy planetary ball mill is a solvent-free and efficient method for producing nano-sized ceramic powders, including strontium silicate, at room temperature. researchgate.net This technique employs mechanical energy to induce chemical reactions and structural changes in solid-state reactants. The synthesis is influenced by several key milling parameters that determine the properties of the final product.

Milling Speed (Rotational Speed): The speed at which the milling vials rotate is a crucial variable. mdpi.com Higher milling speeds impart more energy to the milling balls, leading to more frequent and energetic collisions. This increased energy can accelerate the reaction rate and lead to a reduction in the crystallite size of the synthesized powder. researchgate.net For instance, in the mechanochemical synthesis of strontium carbonate, a rotational speed of 400 rpm was found to be optimal under specific conditions. researchgate.net

Milling Time: The duration of the milling process significantly affects the extent of the reaction and the final particle size. mdpi.com Initially, milling leads to the comminution of the raw materials. With increased milling time, the reaction between the precursors proceeds, leading to the formation of the desired product. unnes.ac.id Prolonged milling can further reduce the particle size to the nanoscale but may also lead to amorphization or changes in the crystal structure. mdpi.com

Ball-to-Powder Ratio (BPR): The BPR, which is the weight ratio of the grinding balls to the powder sample, is another critical parameter. mdpi.com A higher BPR generally results in more efficient energy transfer and a faster reaction rate due to the increased number of collisions. researchgate.net However, an excessively high BPR can be inefficient as it may restrict the movement of the powder. mdpi.com The optimal BPR needs to be determined for each specific synthesis. In the synthesis of strontium carbonate, a ball-to-grinding material mass ratio of 9.24 was found to be effective. researchgate.net

The interplay of these parameters determines the final characteristics of the synthesized strontium silicate, such as particle size, crystallinity, and phase purity.

The following table summarizes the influence of key planetary ball milling parameters on the mechanochemical synthesis of strontium silicate.

| Milling Parameter | Influence on Synthesis | Expected Effect on Strontium Silicate Product |

| Milling Speed (rpm) | Affects the kinetic energy of the milling balls and the frequency of collisions. mdpi.comuu.nl | Higher speeds generally lead to faster reaction rates and smaller particle sizes. researchgate.net |

| Milling Time (hours) | Determines the extent of reaction and the degree of particle size reduction. mdpi.comunnes.ac.id | Increased time promotes the formation of the product and reduces particle size, but may lead to amorphization. unnes.ac.idmdpi.com |

| Ball-to-Powder Ratio (BPR) | Influences the efficiency of energy transfer from the balls to the powder. mdpi.comresearchgate.net | A higher BPR generally enhances the reaction rate and reduces particle size up to an optimal point. researchgate.netresearchgate.net |

Reaction Mechanisms and Phase Evolution in Mechanochemical Systems

The mechanochemical synthesis of strontium silicates, such as strontium metasilicate (B1246114) (SrSiO₃) and strontium orthosilicate (Sr₂SiO₄), from precursor materials like strontium oxide (SrO) or strontium carbonate (SrCO₃) and silicon dioxide (SiO₂), is a complex process governed by the continuous application of mechanical energy. This energy induces a sequence of physical and chemical transformations at the particle level, leading to the formation of the desired crystalline phases. The reaction mechanism in these systems can be understood as a multi-step process involving particle size reduction, increased surface area and defect concentration, formation of amorphous phases, and subsequent crystallization.

The initial stage of mechanochemical synthesis is characterized by the repeated fracturing and cold welding of the reactant particles. This leads to a significant reduction in particle size and a corresponding increase in the specific surface area of the reactants. The high-energy impacts during milling also introduce a high density of crystal lattice defects, such as dislocations and vacancies. These defects serve as high-energy sites that can enhance the reactivity of the solid precursors.

As milling progresses, the intimate mixing of the reactants at the nanoscale and the accumulation of structural disorder can lead to the formation of an amorphous or partially amorphous composite material. This amorphization is a key step in the mechanochemical reaction pathway, as it facilitates the diffusion of atomic or ionic species across the interfaces of the reactant particles, which is often the rate-limiting step in traditional solid-state reactions.

The subsequent phase evolution involves the nucleation and growth of the strontium silicate phases from the amorphous precursor. The exact sequence of phase formation can be influenced by the stoichiometry of the initial mixture and the milling parameters. For instance, in the synthesis of strontium-substituted apatite, a related system, the transformation from reactant mixtures to an amorphous apatite phase has been observed, with the completeness of the transformation being dependent on the milling duration uts.edu.auuts.edu.au. While direct in-situ studies on strontium silicate are limited, by analogy with other mechanochemically synthesized ceramics, it is plausible that intermediate or metastable phases may form before the final stable crystalline product is obtained. For instance, in solid-state reactions of SrCO₃ and SiO₂, a diffusion-controlled model has been proposed where a product layer of Sr₂SiO₄ forms at the interface and grows over time. A similar diffusion-controlled process is likely at play in the highly activated environment of a ball mill.

Activation and Intimate Mixing: Reduction of particle size, increase in surface area, and creation of lattice defects in SrO/SrCO₃ and SiO₂.

Amorphization: Formation of an amorphous composite of the reactants due to intense mechanical treatment.

Nucleation: Formation of nuclei of the strontium silicate phase within the amorphous matrix at the interfaces of the original reactant particles.

Crystallization and Growth: Growth of the strontium silicate crystallites to form the final nanocrystalline product.

The progression through these stages is highly dependent on the energy input into the system, which is controlled by milling parameters such as milling speed, time, and the ball-to-powder ratio.

| Milling Stage | Dominant Mechanistic Process | Observed Structural Changes | Resulting Material State |

|---|---|---|---|

| Initial (0-2 hours) | Comminution and Mechanical Alloying | Decrease in reactant crystallite size, increase in lattice strain | Intimate mixture of nanocrystalline reactants |

| Intermediate (2-8 hours) | Amorphization and Interfacial Diffusion | Broadening of XRD peaks, appearance of amorphous halo | Amorphous/nanocrystalline composite |

| Final (8+ hours) | Nucleation and Crystallization | Emergence and sharpening of strontium silicate peaks | Nanocrystalline strontium silicate phase |

Formation of Nanocrystalline Strontium Silicate Phases

A hallmark of mechanochemical synthesis is its ability to produce materials with nanocrystalline structures directly at room temperature or with mild subsequent annealing researchgate.netnih.gov. The formation of nanocrystalline strontium silicate phases through this method is a direct consequence of the reaction mechanisms at play. The high-energy milling environment promotes a high nucleation rate and limited crystal growth, which are the essential conditions for the formation of nanostructured materials.

The intense plastic deformation and fracture of the reactant powders during milling create a high density of defects, which act as preferential sites for the nucleation of the new strontium silicate phase nih.gov. As the reaction proceeds, numerous nuclei form simultaneously throughout the highly activated and intimately mixed reactant composite. The continuous milling action, however, restricts the growth of these newly formed crystallites. The same mechanical forces that drive the reaction also contribute to the fracturing of the newly formed product phases, thus limiting their ultimate size.

The final crystallite size of the mechanochemically synthesized strontium silicate is a result of a dynamic equilibrium between the crystal growth and the fracturing processes induced by the milling. This equilibrium is heavily influenced by the milling parameters. For instance, increasing the milling time or intensity (higher speed or ball-to-powder ratio) generally leads to a smaller crystallite size, up to a certain limit where further milling may not significantly alter the crystallite size or could even lead to slight coarsening due to localized heating.

Research on the mechanochemical synthesis of various oxide nanoparticles has demonstrated that this technique can yield particles with sizes in the range of tens of nanometers and with a narrow size distribution researchgate.net. For example, the particle size of silica nanoparticles synthesized from rice husk ash using ball milling was found to decrease with increasing milling time and rotational speed researchgate.net. Similarly, for strontium ferrite, milling duration has a significant impact on the particle size, which in turn affects the material's magnetic properties nsf.gov. It is reasonable to infer that similar relationships exist for the mechanochemical synthesis of strontium silicate.

The morphology of the resulting nanocrystalline strontium silicate powders is typically characterized by agglomerates of fine, equiaxed particles. These agglomerates are a natural result of the cold welding aspect of the milling process. However, the individual crystallites within these agglomerates are of nanoscale dimensions.

| Milling Parameter | Effect on Nanocrystalline Phase Formation | Typical Observed Trend |

|---|---|---|

| Milling Time | Influences the extent of reaction and the degree of grain refinement. | Increased milling time generally leads to a smaller average crystallite size and higher phase purity, up to a steady state. |

| Milling Speed (RPM) | Determines the impact energy and frequency of collisions. | Higher milling speeds accelerate the reaction and result in a smaller final crystallite size. |

| Ball-to-Powder Ratio (BPR) | Affects the energy transfer efficiency during milling. | A higher BPR increases the milling energy and can lead to a more rapid formation of a finer nanocrystalline product. |

Advanced Crystallographic and Structural Characterization of Strontium Silicates

X-ray Diffraction (XRD) Analysis for Phase Purity and Structural Elucidation

X-ray diffraction (XRD) is a primary and powerful non-destructive technique for characterizing crystalline materials. It provides detailed information about the phase composition, crystal structure, and microstructure of strontium silicate (B1173343) powders and ceramics.

Quantitative Phase Analysis via Rietveld Refinement

The Rietveld method is a comprehensive analytical procedure used for the characterization of crystalline materials from powder diffraction data. wikipedia.org It employs a least-squares approach to refine a theoretical line profile until it matches the measured diffraction pattern. wikipedia.org This technique is particularly valuable as it can reliably handle the strongly overlapping reflections that are common in complex diffraction patterns. wikipedia.org

For strontium silicate systems, Rietveld refinement is instrumental in performing quantitative phase analysis (QPA). This allows for the precise determination of the weight fraction of each crystalline phase in a multiphase sample. For instance, during the synthesis or processing of SrSiO3, other phases like cristobalite (SiO2) or different strontium silicate stoichiometries (e.g., Sr2SiO4) may form. Rietveld analysis can accurately quantify these components, which is crucial for quality control and for correlating the phase assemblage with material properties. core.ac.uk The method is also applied to understand hydration processes in related silicate systems, where it can track the consumption of anhydrous phases and the formation of new crystalline hydrates. researchgate.net

Determination of Unit Cell Parameters and Space Group Symmetries

XRD is the definitive method for determining the fundamental crystallographic parameters of strontium silicate polymorphs. The positions of the diffraction peaks are directly related to the dimensions and geometry of the unit cell—the basic repeating block of the crystal structure. uni-siegen.de The systematic absences of certain reflections provide information to identify the space group, which describes the complete symmetry of the crystal structure. uni-siegen.de

Strontium silicate can exist in several crystalline forms (polymorphs), depending on the conditions of pressure and temperature during its formation. For example, a cubic perovskite-structured SrSiO3 has been identified, crystallizing in the Pm-3m space group. materialsproject.org At high pressures, other more complex structures can form, such as an orthorhombic SrSi2O5 phase (space group Cmca) and a monoclinic Sr4Si9O22 phase (space group C2/m). researchgate.netjpgu.org The precise determination of lattice parameters (a, b, c) and angles (α, β, γ) for these phases is achieved through careful analysis of the XRD patterns.

Below is an interactive data table summarizing the crystallographic data for various strontium silicate phases.

| Compound Formula | Crystal System | Space Group | Lattice Parameters | Reference |

| SrSiO₃ | Cubic | Pm-3m | a = 3.71 Å | materialsproject.org |

| SrSi₂O₅ | Orthorhombic | Cmca | a = 5.2389 Å, b = 9.2803 Å, c = 13.4406 Å | researchgate.net |

| Sr₄Si₉O₂₂ | Monoclinic | C2/m | a = 13.3765 Å, b = 5.2321 Å, c = 11.6193 Å, β = 113.976° | jpgu.org |

Microstructural Analysis (Crystallite Size, Strain)

Beyond phase identification and crystal structure, XRD peak profiles contain valuable information about the material's microstructure. The broadening of diffraction peaks can be related to two main effects: the size of the coherently scattering domains (crystallites) and the presence of lattice strain. arxiv.org

Smaller crystallite sizes lead to broader peaks, a phenomenon described by the Scherrer equation. Lattice strain, which arises from imperfections such as dislocations and point defects within the crystal lattice, also contributes to peak broadening. Methods like the Williamson-Hall (W-H) plot and the size-strain plot (SSP) are employed to separate these two contributions. By analyzing the peak width as a function of the diffraction angle (2θ), it is possible to quantify both the average crystallite size and the amount of microstrain within the strontium silicate sample. arxiv.orgresearchgate.net This analysis is critical for understanding how processing parameters, such as milling time or calcination temperature, affect the final microstructure and properties of the material.

Vibrational and Nuclear Magnetic Resonance Spectroscopies

While XRD provides long-range structural information, spectroscopic techniques like Fourier Transform Infrared (FTIR) and solid-state Nuclear Magnetic Resonance (NMR) offer insights into the local chemical environment, bonding, and short-range order.

Fourier Transform Infrared (FTIR) Spectroscopy of Silicate and Co-existing Groups

FTIR spectroscopy is a sensitive technique for identifying functional groups and probing the vibrational modes of chemical bonds within a material. researchgate.net In strontium silicates, FTIR is primarily used to characterize the vibrations of the silicate (SiO₄) network. The spectra of silicates are dominated by strong absorption bands corresponding to the stretching and bending motions of the Si-O bonds. appliedmineralogy.com

The primary vibrational modes for silicate structures include:

Si-O-Si Asymmetric Stretching: Typically observed in the 1000-1200 cm⁻¹ region, these are strong absorptions characteristic of linked SiO₄ tetrahedra. appliedmineralogy.com

Si-O Stretching (with non-bridging oxygens): These vibrations usually occur in the 900-1000 cm⁻¹ range.

Si-O-Si Symmetric Stretching: Found in the 700-800 cm⁻¹ range. appliedmineralogy.com

O-Si-O Bending Modes: These appear at lower wavenumbers, typically below 600 cm⁻¹.

The exact positions of these bands are sensitive to the degree of polymerization of the silicate network (i.e., the connectivity of the SiO₄ tetrahedra), the Si-O bond lengths and angles, and the nature of the cation (Sr²⁺) coordinated to the silicate chains or rings. arizona.edu FTIR can therefore be used to distinguish between different silicate structures (e.g., chain vs. ring silicates) and to detect the presence of other groups, such as hydroxyl groups (-OH) or carbonates (CO₃²⁻), which may be present as impurities or surface species. appliedmineralogy.com

The table below outlines the general wavenumber ranges for key vibrational modes in silicate materials.

| Vibrational Mode | Wavenumber Range (cm⁻¹) | Description |

| Si-O-Si Asymmetric Stretching | 1000 - 1200 | Vibration from bridging oxygen atoms between two silicon atoms. appliedmineralogy.comresearchgate.net |

| Si-O⁻ Stretching (Non-bridging) | 900 - 1000 | Stretching of Si-O bonds where the oxygen is not bonded to another silicon. appliedmineralogy.com |

| Si-O-Si Symmetric Stretching | 700 - 800 | Symmetrical stretching of the Si-O-Si linkage. appliedmineralogy.com |

| O-Si-O Bending | < 600 | Bending and rocking motions within the SiO₄ tetrahedron. |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful, element-specific technique that provides detailed information about the local atomic environment in crystalline and amorphous solids. nih.gov Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, solid-state NMR spectra are influenced by these interactions, which provides rich structural information. emory.edu High-resolution spectra are typically obtained using techniques like magic-angle spinning (MAS). nih.gov

For strontium silicates, NMR studies often focus on the ²⁹Si and ⁸⁷Sr nuclei:

²⁹Si NMR: The chemical shift of ²⁹Si is highly sensitive to the connectivity of the SiO₄ tetrahedron. It is used to distinguish between different "Qⁿ" units, where 'n' (from 0 to 4) represents the number of bridging oxygen atoms connecting the tetrahedron to other silicate units. For example, a Q² unit, characteristic of a single-chain silicate like SrSiO₃, will have a distinct chemical shift compared to a Q³ (sheet silicate) or Q⁴ (framework silicate) unit. This allows for a direct probe of the silicate network's polymerization. researchgate.netresearchgate.net

⁸⁷Sr NMR: Although more challenging due to its quadrupolar nature and low natural abundance, ⁸⁷Sr NMR can provide direct information about the local environment of the strontium ions. amazonaws.com The quadrupolar coupling constant (CQ) and asymmetry parameter (ηQ), which can be extracted from the NMR lineshape, are sensitive to the symmetry and coordination of the Sr site. This data complements XRD by providing a more detailed picture of the cation's immediate surroundings. amazonaws.com

Solid-state NMR has been effectively used to demonstrate the local structure in complex systems, such as identifying the presence of amorphous sodium silicate phases in Na-doped SrSiO₃, which would be difficult to characterize by XRD alone. researchgate.netresearchgate.net

Multinuclear NMR for Local Structural Probing (e.g., 29Si, 17O, 23Na, 31P)

Multinuclear solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the local atomic environment in both crystalline and amorphous strontium silicate materials. It provides detailed insights into the silicate framework, oxygen bonding, and the coordination of various cations.

29Si NMR: This technique is highly sensitive to the local environment of silicon atoms within the silicate tetrahedra. nih.gov It is particularly effective for distinguishing between different silicate connectivity units, known as Qⁿ species, where 'n' represents the number of bridging oxygen atoms connecting to other silicate tetrahedra. columbia.edu In studies of strontium silicate and related materials, 29Si MAS NMR spectra can differentiate between isolated tetrahedra (Q⁰), chain end-groups (Q¹), middle groups in chains (Q²), branching sites (Q³), and fully cross-linked networks (Q⁴). columbia.eduberkeley.edu The chemical shift in 29Si NMR is influenced by factors such as Si-O-Si bond angles and Si-O bond lengths, making it a valuable tool for characterizing both the speciation and geometry of the silicate structure. berkeley.edu For instance, in sodium-containing strontium silicate systems, 29Si NMR has been used to identify the presence of amorphous sodium silicate phases alongside crystalline α-SrSiO₃. acs.org

17O NMR: As a quadrupolar nucleus, 17O is highly sensitive to its local electronic environment, making 17O NMR an excellent probe for characterizing the different types of oxygen sites within the silicate structure. berkeley.edugeoscienceworld.org This technique can effectively distinguish between bridging oxygens (BO), which link two silicon tetrahedra (Si-O-Si), and non-bridging oxygens (NBO), which are bonded to only one silicon atom and are typically associated with charge-balancing cations like Sr²⁺. geoscienceworld.org The isotropic chemical shifts and quadrupolar coupling constants derived from 17O NMR spectra provide detailed information about the coordination environment, including the type of network-modifying cations nearby. geoscienceworld.org In complex systems, 17O NMR has been instrumental in identifying various oxygen linkages and has shown that hydration can cause a significant downfield chemical shift. acs.orgnih.gov

23Na NMR: In strontium silicate materials that incorporate sodium, such as Sr₀.₅₅Na₀.₄₅SiO₂.₇₇₅, 23Na NMR is crucial for understanding the role and environment of the sodium ions. acs.org The broad line shapes observed in 23Na MAS NMR spectra can indicate a distribution of sodium sites and significant structural disorder, consistent with the presence of an amorphous sodium-containing glass phase. acs.org Furthermore, variable-temperature 23Na NMR studies can directly probe the mobility of Na⁺ ions, providing insights into ionic conductivity mechanisms within the material. acs.org

31P NMR: While not intrinsically part of the pure strontium silicate structure, phosphorus can be introduced as a dopant or as part of a composite material. In such cases, ³¹P MAS NMR is used to characterize the local environment of the phosphorus atoms. For example, in phosphate-containing materials, ³¹P NMR can identify different phosphate (B84403) groups and their connectivity, with distinct resonances corresponding to different local structures. berkeley.edu

| Nucleus | Information Probed | Typical Findings in Strontium Silicate Systems | Citation |

|---|---|---|---|

| 29Si | Silicate connectivity (Qⁿ species), Si-O-Si bond angles, structural disorder. | Identification of crystalline α-SrSiO₃ and amorphous silicate phases; characterization of Qⁿ unit distribution. | columbia.eduberkeley.eduacs.org |

| 17O | Distinction between bridging (BO) and non-bridging (NBO) oxygens, cation coordination. | Provides clear fingerprints for different crystalline phases and helps characterize the local oxygen environment. | acs.orggeoscienceworld.org |

| 23Na | Na⁺ cation environment, structural disorder, ionic mobility. | Reveals the presence of amorphous Na-containing glass phases and confirms Na⁺ ion mobility at high temperatures. | acs.org |

Assessment of Cation Environments and Connectivity

Solid-state NMR spectroscopy is a primary tool for the direct assessment of cation environments and their connectivity within the strontium silicate framework. The interaction between cations and the silicate network influences the local electronic structure, which is reflected in the NMR parameters of various nuclei.

The local environment of cations, such as Sr²⁺ and any substituted alkali metal ions like Na⁺, can be probed indirectly through their effect on the 17O and 29Si NMR spectra. berkeley.edugeoscienceworld.org The chemical shifts of these framework atoms are sensitive to the type and proximity of charge-balancing cations. berkeley.eduumn.edu For example, network-modifying cations with a greater potential (charge-to-radius ratio) can lead to broader NMR linewidths, indicating a wider distribution of local environments. berkeley.edu

In sodium-doped strontium silicates, 23Na NMR provides direct information about the sodium environment. A broad, featureless peak in the 23Na MAS NMR spectrum is indicative of a range of Na sites within a disordered, amorphous phase. acs.org This technique has been pivotal in demonstrating that in compositions like Sr₀.₅₅Na₀.₄₅SiO₂.₇₇₅, sodium does not dope (B7801613) into the crystalline SrSiO₃ lattice but instead forms a separate sodium silicate glass phase. acs.org

Furthermore, NMR can elucidate the connectivity between different structural units. Two-dimensional (2D) NMR techniques can establish through-space or through-bond correlations between different nuclei. For example, 29Si{1H} heteronuclear correlation experiments can reveal the proximity of water molecules or hydroxyl groups to specific silicate species in hydrated materials. ucsb.edu This approach allows for a detailed mapping of the cation-anion and cation-water interactions that define the material's structure and properties. High-temperature NMR studies further contribute by probing the dynamics of mobile cations, revealing their movement and pathways through the silicate structure. acs.org

Electron Microscopy and Chemical Microanalysis

Transmission Electron Microscopy (TEM) for Nanoscale Feature Imaging

Transmission Electron Microscopy (TEM) offers higher magnification and spatial resolution than SEM, enabling the imaging of nanoscale features within strontium silicate materials. TEM is particularly useful for visualizing the size, shape, and distribution of primary nanoparticles that may form larger agglomerates.

TEM analysis of nanoceramics containing strontium silicate has confirmed the presence of nanoparticles within the microstructure. ekb.eg These nanoparticles are often observed to be clustered together, a feature that might not be resolved by SEM. ekb.eg In more complex systems, such as transient liquid phase bonds, Field Emission Transmission Electron Microscopy (FETEM) is used to quantify the different precipitates that form during heat treatment, providing critical information on microstructural evolution at the nanoscale. researchgate.net

Elemental Distribution Mapping (e.g., Energy Dispersive X-ray Spectroscopy (EDX), Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS))

Mapping the spatial distribution of elements is critical for understanding the chemical homogeneity, phase distribution, and presence of impurities in strontium silicate materials. This is typically achieved using spectroscopic techniques coupled with electron or ion beams.

Energy Dispersive X-ray Spectroscopy (EDX/EDS): This technique, commonly integrated with an SEM, provides elemental analysis of a selected area on the sample surface. nih.gov An electron beam excites atoms in the sample, causing them to emit characteristic X-rays, which are then detected. youtube.com EDX is widely used to confirm the elemental composition of synthesized strontium silicate, verifying the presence of strontium, silicon, and oxygen. researchgate.netekb.eg It is also used to map the distribution of these elements across a surface, which can reveal chemical homogeneity or phase segregation. researchgate.netmdpi.com For example, in bioactive cements, SEM/EDX analysis can identify and map calcium and phosphate peaks, confirming the formation of calcium phosphate deposits on the material's surface. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS): TOF-SIMS is a highly surface-sensitive technique that analyzes the outermost atomic or molecular layer of a sample. intertek.com A pulsed primary ion beam sputters secondary ions from the surface, which are then identified by their mass-to-charge ratio based on their flight time to a detector. nasa.goveag.com TOF-SIMS can identify all ions (positive and negative) present in the material, including trace elements and dopants. aip.org Chemical imaging with TOF-SIMS has been used to demonstrate how individual ions, including dopants like Eu³⁺ and Tb³⁺, are distributed within the strontium silicate host lattice. aip.org Due to its high sensitivity, TOF-SIMS is also a powerful tool for quantifying the uptake and distribution of strontium in biological samples, such as bone tissue. nih.gov

| Technique | Principle | Information Provided | Typical Application for Strontium Silicate | Citation |

|---|---|---|---|---|

| EDX/EDS | Detection of characteristic X-rays emitted from a sample under electron beam bombardment. | Semi-quantitative elemental composition and spatial distribution (mapping) of elements. | Confirming presence of Sr, Si, O; mapping elemental distribution on surfaces and in cross-sections. | nih.govresearchgate.netekb.eg |

| TOF-SIMS | Mass analysis of secondary ions sputtered from a surface by a primary ion beam. | High-sensitivity elemental and molecular analysis of the top few nanometers; high-resolution chemical imaging. | Identifying all ions present, including trace dopants; mapping the distribution of dopants in the host lattice. | aip.orgnih.gov |

High-Resolution Structural Determination

A comprehensive, high-resolution structural determination of strontium silicate compounds is achieved not by a single technique, but by the synergistic combination of multiple analytical methods. This integrated approach allows for a complete understanding of the material's structure, from its fundamental crystal lattice to its local atomic arrangements and nanoscale morphology.

Single-crystal X-ray diffraction (XRD) stands as a definitive method for determining the crystal structure of well-ordered, crystalline materials. It provides precise information on lattice parameters, space group, and atomic coordinates. For example, single-crystal structure analysis was used to identify a new high-pressure phase of strontium silicate, Sr₄Si₉O₂₂, revealing a monoclinic crystal system and a unique framework that includes rare SiO₅ rhombic pyramids. jpgu.org

However, many advanced materials, including strontium silicates prepared for specific applications, are often not perfectly crystalline and may contain amorphous phases or structural disorder. In these cases, diffraction alone is insufficient. Multinuclear solid-state NMR spectroscopy is essential for elucidating the local structure where long-range order is absent. nih.gov As detailed in section 3.2.2.1, techniques like 29Si and 17O NMR provide critical data on the connectivity of the silicate network, the nature of oxygen bonding, and cation coordination, complementing the long-range structural information from XRD. acs.orggeoscienceworld.org The combination of XRD and multinuclear NMR was crucial in demonstrating that sodium in certain Sr-Na-Si-O systems exists within an amorphous glass phase rather than substituting into the crystalline SrSiO₃ structure. acs.org

Finally, electron microscopy techniques (SEM and TEM) provide the micro- and nanoscale context for the crystallographic and local structure data, visualizing particle morphology, phase distribution, and structural defects. ekb.eg Therefore, high-resolution structural determination is a holistic process, integrating diffraction data on long-range order with NMR insights into local environments and microscopy observations of the material's physical form.

Single-Crystal X-ray Diffraction for Atomic Positions and Bonding

Single-crystal X-ray diffraction is a powerful, non-destructive method that provides detailed information about the internal lattice of crystalline materials. carleton.edu This technique allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the specific positions of atoms within the crystal structure. carleton.edu The methodology is based on the principle that a crystal lattice acts as a three-dimensional diffraction grating for X-rays. carleton.edu When monochromatic X-rays interact with a single crystal, they produce a unique diffraction pattern. By analyzing the positions and intensities of the diffracted beams, researchers can construct a three-dimensional model of the electron density within the crystal, and from that, infer the atomic arrangement. carleton.edu

In the study of strontium silicates, this technique has been crucial for characterizing various polymorphs. For the atmospheric-pressure phase of strontium metasilicate (B1246114), α-SrSiO₃, single-crystal X-ray diffraction has determined it to be monoclinic with the space group C2. iucr.org The analysis of 730 observed reflections allowed for the refinement of the structure, revealing the precise atomic coordinates for strontium, silicon, and oxygen atoms. iucr.org This detailed structural solution provides exact Si-O bond lengths, which range from 1.48 Å to 1.85 Å, indicating distorted SiO₄ tetrahedra. iucr.org

Similarly, high-pressure phases of strontium silicate have been characterized using this method. A study on a new high-pressure phase with the composition Sr₄Si₉O₂₂ utilized single-crystal X-ray diffraction to determine its monoclinic crystal system and C 2/m space group. jpgu.org The analysis of 953 reflection data points led to the precise determination of its lattice parameters. jpgu.org

Table 1: Crystallographic Data for Strontium Silicate Polymorphs

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

|---|---|---|---|---|---|---|---|

| α-SrSiO₃ | SrSiO₃ | Monoclinic | C2 | 12.323 | 7.139 | 10.873 | 111.58 |

This table presents crystallographic data obtained from single-crystal X-ray diffraction studies. Data for α-SrSiO₃ is from Machida et al. (1982) iucr.org and for the high-pressure phase from a 2008 study on new high-pressure strontium silicates. jpgu.org

Analysis of Strontium and Silicon Coordination Polyhedra

The arrangement of atoms in a crystal is often described in terms of coordination polyhedra, where a central cation is surrounded by a number of anions (oxygen, in this case) at its vertices. The analysis of these polyhedra, including their geometry, coordination number, and the distances between the central cation and the surrounding anions, is fundamental to understanding the crystal's structure and stability.

In the α-SrSiO₃ structure, there are three distinct crystallographic sites for the strontium atoms. iucr.org Each strontium atom is surrounded by eight oxygen atoms, forming SrO₈ coordination polyhedra. iucr.orgiucr.org The Sr-O bond distances within these polyhedra vary, ranging from 2.39 Å to 2.83 Å, indicating a distorted coordination environment. iucr.org In a different compound, Sr₃SiO₅, the strontium atoms (Sr1 and Sr2) are reported to be in a 6-fold coordination, forming deformed octahedra. researchgate.net In the high-pressure phase Sr₄Si₉O₂₂, the strontium ions are located between silicate layers and are coordinated by seven oxygen atoms. jpgu.org

The silicon atoms in most common strontium silicates are found within tetrahedral coordination polyhedra. The orthosilicate (B98303) anion, (SiO₄)⁴⁻, is characterized by a central silicon atom bonded to four oxygen atoms in a tetrahedral geometry. wikipedia.org In α-SrSiO₃, these SiO₄ tetrahedra are distorted and share oxygen atoms to form (Si₃O₉)⁶⁻ rings. iucr.org The structure consists of these silicate rings and Sr²⁺ ions packed in alternating layers. iucr.orgiucr.org The framework of the high-pressure Sr₄Si₉O₂₂ phase is more complex, consisting of layers built from corner-sharing SiO₄ tetrahedra and other silicate polyhedra. jpgu.org

Table 2: Coordination Environment in Strontium Silicates

| Compound | Central Ion | Coordination Polyhedron | Coordination Number | Bond Distance Range (Å) | Reference |

|---|---|---|---|---|---|

| α-SrSiO₃ | Sr | SrO₈ | 8 | 2.39 - 2.83 | iucr.org |

| α-SrSiO₃ | Si | SiO₄ | 4 | 1.48 - 1.85 | iucr.org |

| Sr₃SiO₅ | Sr | SrO₆ | 6 | Not specified | researchgate.net |

| Sr₄Si₉O₂₂ | Sr | SrO₇ | 7 | Not specified | jpgu.org |

This table summarizes the coordination environments for strontium and silicon in different strontium silicate structures as determined by crystallographic studies.

Identification of Unconventional Silicate Anions (e.g., SiO₅ Pyramidal)

While the vast majority of silicate minerals and synthetic compounds feature silicon in four-fold (tetrahedral) coordination with oxygen, research into materials synthesized under extreme conditions, such as high pressure, has revealed the existence of unconventional silicate anions with higher coordination numbers. jpgu.org

The analysis of a novel high-pressure strontium silicate phase, Sr₄Si₉O₂₂, provides a clear example of such unusual coordination. jpgu.org This compound was synthesized at 12 GPa and 1200 °C. jpgu.org Its crystal structure, determined by single-crystal X-ray diffraction, revealed a framework constructed from layers of different silicate polyhedra. jpgu.org Notably, this structure contains not only the conventional corner-sharing SiO₄ tetrahedra but also SiO₆ octahedra and, remarkably, SiO₅ rhombic pyramids. jpgu.org

The presence of the SiO₅ pyramidal geometry is considered very rare in silicates. jpgu.org This discovery highlights how extreme pressure can fundamentally alter the structural chemistry of silicates, forcing silicon atoms into higher coordination states than are observed under ambient conditions. The framework of Sr₄Si₉O₂₂ is composed of two distinct types of layers: one formed by corner-sharing single chains of edge-shared SiO₆ octahedra or SiO₅ rhombic pyramids, and another by corner-shared SiO₄ tetrahedra and SiO₆ octahedra. jpgu.org The identification of these unconventional SiO₅ anions is crucial for developing a more complete understanding of silicate crystal chemistry and the behavior of silicate materials under the conditions found deep within planetary interiors. jpgu.org

Polymorphism and High Pressure/high Temperature Phase Transitions in Strontium Silicates

Polymorphic Forms of Strontium Metasilicate (B1246114) (SrSiO₃) and Orthosilicate (B98303) (Sr₂SiO₄)

Strontium silicates exist in multiple crystalline forms, or polymorphs, with distinct atomic arrangements. These different structures lead to variations in their physical and chemical properties.

Strontium metasilicate (SrSiO₃) is known to exist in several polymorphic forms. At ambient pressure, the stable form is α-SrSiO₃, which has a monoclinic crystal structure. researchgate.net Under high-pressure conditions, SrSiO₃ transforms into other polymorphs. For instance, two high-pressure forms, δ-SrSiO₃ and δ'-SrSiO₃, have been identified. mdpi.com The δ-SrSiO₃ phase is isostructural with walstromite and has a triclinic symmetry, while the δ'-SrSiO₃ phase possesses a monoclinic structure characterized by four-membered tetrahedral rings. mdpi.com Further increases in pressure, to around 20 GPa, lead to the formation of a hexagonal perovskite-type structure. researchgate.net At even higher pressures, around 38 GPa, a cubic perovskite polymorph of SrSiO₃ can be synthesized. mdpi.com

Strontium orthosilicate (Sr₂SiO₄) also exhibits polymorphism, with the most common forms being the alpha prime (α′) and beta (β) phases. The α′ phase is a high-temperature polymorph, while the β phase is stable at lower temperatures. The transition between these phases is a key aspect of the material's thermal behavior.

The α′ and β phases of Sr₂SiO₄ are structurally related, with both being derived from the glaserite (K₃Na(SO₄)₂) structure type. The high-temperature α′ phase possesses a monoclinic crystal structure, while the lower-temperature β phase has an orthorhombic structure. The fundamental difference between these two polymorphs lies in the arrangement and coordination of the strontium and silicate (B1173343) ions.

The structural relationship can be understood by considering the arrangement of the coordination polyhedra of the cations. The transformation from the α' to the β phase involves a reordering of these polyhedra. This structural similarity suggests that the phase transition is displacive in nature, involving shifts in atomic positions rather than the breaking and reforming of chemical bonds. The larger strontium cations in Sr₂SiO₄, when compared to the calcium cations in the analogous dicalcium silicate (Ca₂SiO₄), influence the stability and transition temperatures of these phases.

The transformation from the monoclinic α′ phase to the orthorhombic β phase in Sr₂SiO₄ is a reversible phase transition that occurs upon cooling. This transformation is an example of a ferroic phase transition, where a change in the point group symmetry of the crystal occurs. researchgate.net The transition involves a distortion of the unit cell, with the monoclinic angle of the α′ phase changing to 90° in the orthorhombic β phase.

This phase transition can be influenced by several factors, including temperature, pressure, and the presence of dopants. The transition is characterized by a small release of entropy and can be detected by techniques such as differential scanning calorimetry and X-ray diffraction. researchgate.net The small energy differences and atomic displacements between the monoclinic and orthorhombic structures are indicative of the subtle structural rearrangement that takes place during the transformation. researchgate.net

| Phase | Crystal System | Space Group | Reference |

|---|---|---|---|

| α′-Sr₂SiO₄ | Monoclinic | P2₁/n | researchgate.net |

| β-Sr₂SiO₄ | Orthorhombic | Pnma | mdpi.com |

High-Pressure Stability and Novel Phases of Strontium Silicates